molecular formula C7H11N3O B12310269 {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol

{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol

Cat. No.: B12310269
M. Wt: 153.18 g/mol
InChI Key: REMLCFTWGRSVNI-UHFFFAOYSA-N
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Description

{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol typically involves the formation of the pyrazolopyridine core followed by functionalization at the 3-position. One common method involves the cyclization of a hydrazone with a pyridine derivative under acidic conditions . Another approach is the condensation of a pyrazole with a pyridine aldehyde in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol lies in its specific substitution pattern and its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ylmethanol

InChI

InChI=1S/C7H11N3O/c11-4-6-5-2-1-3-8-7(5)10-9-6/h11H,1-4H2,(H2,8,9,10)

InChI Key

REMLCFTWGRSVNI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NN=C2NC1)CO

Origin of Product

United States

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